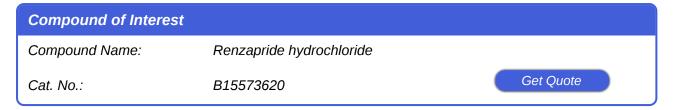


## Renzapride Hydrochloride for Cystic Fibrosis-Related Gastrointestinal Dysfunction: A Technical Guide

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Audience: Researchers, scientists, and drug development professionals.

### **Executive Summary**

Cystic fibrosis (CF) is a multi-system genetic disorder that frequently manifests with significant gastrointestinal (GI) dysfunction, including gastroparesis, constipation, and abdominal pain. These symptoms substantially impact the quality of life and nutritional status of individuals with CF. Current treatment options for CF-related GI dysmotility are limited, representing a significant unmet medical need. **Renzapride hydrochloride**, a dual-action prokinetic agent with 5-HT4 receptor agonism and 5-HT3 receptor antagonism, presents a promising therapeutic strategy. This technical guide provides an in-depth overview of the pharmacological profile of renzapride, summarizes the available clinical data from studies in constipation-predominant irritable bowel syndrome (IBS-C) that support its potential application in CF, and details the experimental protocols of key studies. While clinical data in the CF population are not yet available, a Phase 2 clinical trial is being planned. This document aims to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of renzapride for CF-related GI disorders.

### Introduction: The Unmet Need in Cystic Fibrosis GI Dysfunction



Gastrointestinal complications are nearly universal in individuals with cystic fibrosis, affecting approximately 90% of patients.[1] Despite pancreatic enzyme replacement therapy, a large proportion of patients continue to experience debilitating GI symptoms such as bloating, abdominal pain, and constipation.[1] The underlying pathophysiology of GI dysmotility in CF is complex and multifactorial, involving altered neuroendocrine signaling and abnormal mucus production. There is a pressing need for effective and well-tolerated prokinetic agents to manage these symptoms.

Renzapride is an investigational drug that has been evaluated for the treatment of IBS-C.[2][3] Its dual mechanism of action, targeting two key serotonin receptors in the gut, makes it a compelling candidate for addressing the complex GI-related pathophysiology in cystic fibrosis.

### **Pharmacology of Renzapride Hydrochloride**

Renzapride is a substituted benzamide that acts as a full agonist at the 5-HT4 receptor and an antagonist at the 5-HT3 receptor.[4][5][6] This dual activity is believed to contribute to its prokinetic and visceral analysesic effects.

### **Mechanism of Action**

- 5-HT4 Receptor Agonism: Activation of 5-HT4 receptors on enteric neurons stimulates the adenylyl cyclase-cAMP-PKA signaling pathway.[7][8] This leads to increased acetylcholine release, which in turn enhances gastrointestinal motility and transit.[7][8]
- 5-HT3 Receptor Antagonism: Blockade of 5-HT3 receptors on afferent nerve fibers in the gut is thought to reduce visceral hypersensitivity and pain perception.

The combined actions of renzapride on both 5-HT4 and 5-HT3 receptors are expected to normalize gut transit and alleviate abdominal discomfort.

### **Pharmacokinetics**

Pharmacokinetic analyses have shown that renzapride exhibits linear kinetics with a mean plasma half-life of approximately 10 hours.[9]

### **Clinical and Preclinical Data**



While no clinical trials of renzapride in patients with cystic fibrosis have been completed to date, Ambrose Healthcare is planning a Phase 2 multi-center, double-blind, cross-over study involving 24 CF patients across 5 study sites.[1] The rationale for this trial is based on promising results from studies in other patient populations with GI dysmotility, primarily IBS-C.

## Data from Irritable Bowel Syndrome with Constipation (IBS-C) Studies

Renzapride has been evaluated in several clinical trials for the treatment of IBS-C. The quantitative data from a key dose-ranging study are summarized below.

Table 1: Effect of Renzapride on Gastrointestinal Transit in Patients with IBS-C[9]



| Parameter   | Placebo<br>(n=12) | Renzapride<br>1 mg (n=12) | Renzapride<br>2 mg (n=12) | Renzapride<br>4 mg (n=12) | p-value<br>(linear dose<br>response) |
|---|-------------------|---------------------------|---------------------------|---------------------------|--------------------------------------|
| Gastric<br>Emptying t1/2<br>(hours)                   | -                 | -                         | -                         | -                         | 0.088                                |
| Small Bowel<br>Transit                                | -                 | -                         | -                         | -                         | 0.41                                 |
| Colonic Transit (Geometric Center at 8h)              | -                 | -                         | -                         | -                         | 0.004                                |
| Colonic<br>Transit<br>(Geometric<br>Center at<br>24h) | -                 | -                         | -                         | -                         | 0.056                                |
| Ascending Colon Emptying t1/2 (hours, median)         | 17.5              | -                         | -                         | 5.0                       | 0.019                                |

Table 2: Effect of Renzapride on Bowel Function in Women with IBS-C[3]

| Outcome<br>Measure  | Placebo     | Renzapride<br>4 mg daily | Renzapride<br>2 mg b.d. | p-value vs.<br>Placebo<br>(4mg) | p-value vs.<br>Placebo<br>(2mg b.d.) |
|---|-------------|--------------------------|-------------------------|---------------------------------|--------------------------------------|
| Mean number of months with relief of overall IBS symptoms | 0.44 (0.04) | 0.55 (0.04)              | 0.60 (0.04)             | 0.027                           | 0.004                                |



Data are presented as mean (S.E.M.)

# Experimental Protocols Dose-Ranging Study of Renzapride on Gastrointestinal Transit in IBS-C[9]

- Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.
- Participants: 48 patients (46 women) with IBS-C according to Rome II criteria.
- Intervention: Patients were randomized to receive once-daily oral doses of renzapride (1, 2, or 4 mg) or placebo for 11-14 days.
- Outcome Measures:
  - Primary: Gastrointestinal transit (gastric emptying, small bowel transit, and colonic transit)
     measured by scintigraphy at the end of the treatment period.
  - Secondary: Daily bowel habits and weekly satisfactory relief of IBS symptoms.
- Scintigraphy Method:
  - Patients consumed a radiolabeled meal (technetium-99m sulfur colloid in eggs).
  - Anterior and posterior images were acquired at regular intervals to assess gastric emptying.
  - Small bowel transit was determined by the arrival of the radiolabel in the colon.
  - Colonic transit was measured by the geometric center of the radiolabel distribution at specified time points.

## Phase III Study of Renzapride in Women with IBS-C[3] [10]

 Study Design: A multicentre, randomized, double-blind, placebo-controlled, parallel-group study.



- Participants: 1798 women with IBS-C.
- Intervention: Patients were randomized to receive oral renzapride 4 mg once daily, 2 mg twice daily, or placebo for 12 weeks. A subset of patients was enrolled in a 12-month openlabel extension study with renzapride 4 mg daily.
- Outcome Measures:
  - o Primary: Global relief of IBS symptoms.
  - Secondary: Stool consistency and frequency, bloating, and abdominal distension scores.

# Visualizations Signaling Pathway of Renzapride's 5-HT4 Receptor Agonism

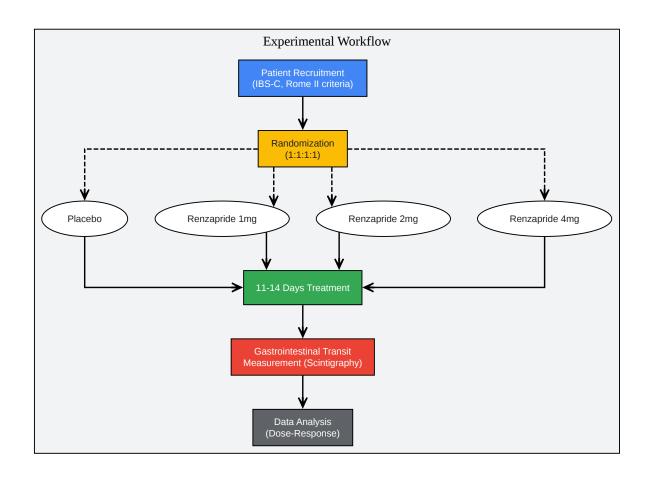


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Caption: Renzapride's 5-HT4 receptor agonist signaling cascade.

# Experimental Workflow for the Dose-Ranging Scintigraphy Study





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Caption: Workflow of the Renzapride dose-ranging GI transit study.

### **Discussion and Future Directions**

The available data from clinical trials in IBS-C suggest that renzapride is a prokinetic agent that primarily accelerates colonic transit.[9] This effect on colonic motility is particularly relevant to the management of constipation, a common and bothersome symptom in cystic fibrosis. The dual mechanism of action, combining a prokinetic 5-HT4 agonism with a potential visceral



analgesic effect through 5-HT3 antagonism, makes renzapride an attractive candidate for the multifaceted GI symptoms experienced by individuals with CF.

The planned Phase 2 study of renzapride in CF patients is a critical next step to determine its safety, tolerability, and efficacy in this specific population. Key considerations for future research include:

- Dose-finding studies in the CF population: Pharmacokinetic and pharmacodynamic profiles may differ in individuals with CF due to altered drug absorption and metabolism.
- Evaluation of endpoints relevant to CF: In addition to standard GI symptom scores, future studies should consider CF-specific outcomes such as nutritional status and quality of life.
- Long-term safety: Given the chronic nature of CF, long-term safety data for renzapride in this
  population will be essential.

### Conclusion

**Renzapride hydrochloride** holds promise as a novel therapeutic agent for the management of gastrointestinal dysfunction in cystic fibrosis. Its well-characterized dual mechanism of action and the positive prokinetic effects observed in clinical trials for IBS-C provide a strong rationale for its investigation in the CF population. The forthcoming Phase 2 clinical trial will be instrumental in elucidating the potential of renzapride to address the significant unmet medical need for effective and safe treatments for CF-related GI disorders.

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